2-(4-Ethoxyphenyl)thiophene

Organic Synthesis Materials Science Process Chemistry

An advanced arylthiophene featuring a para-ethoxyphenyl electron-donating group. This solid building block enables precise tuning of HOMO levels and optical band gaps in π-conjugated systems, critical for OPV, OLED, and OFET R&D. Its defined physical properties also serve as a standard for computational modeling. Ideal for medicinal chemistry SAR exploration using the thiophene isostere. Secure this high-purity solid for accurate formulation in parallel synthesis and library production.

Molecular Formula C12H12OS
Molecular Weight 204.29 g/mol
Cat. No. B8605305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethoxyphenyl)thiophene
Molecular FormulaC12H12OS
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CC=CS2
InChIInChI=1S/C12H12OS/c1-2-13-11-7-5-10(6-8-11)12-4-3-9-14-12/h3-9H,2H2,1H3
InChIKeyGKCBFEYTCZJOCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethoxyphenyl)thiophene (CAS 209592-52-9): A Phenyl-Functionalized Thiophene Building Block for Procurement Evaluation


2-(4-Ethoxyphenyl)thiophene (CAS 209592-52-9, molecular formula C₁₂H₁₂OS) is a substituted thiophene featuring a thiophene ring substituted with an ethoxyphenyl group at the 2-position . The compound exhibits a molecular weight of 204.29 g/mol, a calculated density of 1.106 g/cm³, and a calculated boiling point of 311.446°C . It is classified within the arylthiophene family, a class widely investigated for electronic applications due to the intrinsic conductivity and stability of the thiophene core, which can be further modulated by aryl substituents .

Why 2-(4-Ethoxyphenyl)thiophene Cannot Be Casually Substituted with Other Arylthiophenes


Direct substitution of 2-(4-ethoxyphenyl)thiophene with other arylthiophenes is not trivial due to the significant and predictable impact of the para-ethoxy substituent on the phenyl ring. This group acts as a strong electron-donating moiety, which alters the electronic structure of the π-system, directly influencing key parameters such as the HOMO energy level and the optical band gap compared to unsubstituted phenyl or other aryl analogs [1]. Such modifications are critical in applications like organic electronics and dye-sensitized solar cells, where precise energy level alignment is essential for device performance [2].

Quantitative Evidence for Differentiating 2-(4-Ethoxyphenyl)thiophene from Its Closest Analogs


Molecular Weight and Physical Form: Solid vs. Liquid Differentiation from 2-Phenylthiophene

Compared to the parent compound 2-phenylthiophene (CAS 825-55-8), the presence of the para-ethoxy group in 2-(4-ethoxyphenyl)thiophene significantly increases molecular weight and alters physical state. This directly impacts handling, purification, and formulation. The target compound is reported as a colorless solid, in contrast to 2-phenylthiophene which has a melting point of 34-36 °C, existing as a low-melting solid or viscous liquid at ambient conditions .

Organic Synthesis Materials Science Process Chemistry

Electron-Donating Character: A DFT-Predicted HOMO Level Shift Relative to Phenylthiophene

The para-ethoxy substituent is a strong electron donor. While specific experimental HOMO values for 2-(4-ethoxyphenyl)thiophene are not publicly available, DFT calculations on analogous phenyl-capped oligothiophenes and on the effect of substituents on phenylthiophenes consistently demonstrate that electron-donating groups like -OCH₃ and -OC₂H₅ raise the HOMO energy level and narrow the HOMO-LUMO gap compared to the unsubstituted phenyl analog [1][2]. This theoretical prediction is a key differentiator for tuning energy levels in optoelectronic applications.

Organic Electronics Computational Chemistry Material Design

Synthetic Utility: A Validated Suzuki-Miyaura Cross-Coupling Building Block

2-(4-Ethoxyphenyl)thiophene is a proven substrate for further functionalization, particularly as a product of Suzuki-Miyaura cross-coupling. A patent procedure explicitly details its synthesis in 100% yield from 2-bromothiophene and 4-ethoxyphenylboronic acid using a palladium catalyst, establishing its identity as a robust and accessible building block . This contrasts with regioisomers like 2-ethoxy-5-phenylthiophene, which require more complex, multi-step regioselective strategies to achieve the same substitution pattern due to the different positioning of the ethoxy group on the thiophene ring .

Medicinal Chemistry Organic Synthesis Drug Discovery

Recommended Procurement and Research Use Cases for 2-(4-Ethoxyphenyl)thiophene


As a Donor Building Block in Organic Electronics R&D

Based on its electron-donating ethoxyphenyl group, 2-(4-ethoxyphenyl)thiophene is best suited as a molecular building block in early-stage R&D for organic electronic materials. Its structure is ideal for incorporation into larger π-conjugated systems, such as oligomers and polymers, where the donor moiety can be used to tune the HOMO level and optical band gap, as supported by class-level DFT predictions [1]. This makes it a candidate for exploratory synthesis of new materials for organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) [2].

As a Versatile Intermediate in Medicinal Chemistry and Chemical Biology

Given its well-defined synthesis via Suzuki-Miyaura coupling and its nature as a solid building block , 2-(4-ethoxyphenyl)thiophene is an excellent choice for medicinal chemists seeking to incorporate a 4-ethoxyphenyl-thiophene moiety into drug candidates. The thiophene ring is a common phenyl isostere in medicinal chemistry, and the ethoxy group provides a handle for further SAR exploration or metabolic modulation. Its availability as a solid facilitates accurate weighing and use in parallel synthesis or library production.

As a Reference Standard for Physicochemical Property Comparisons

The documented physical properties of 2-(4-ethoxyphenyl)thiophene, including its calculated density (1.106 g/cm³), boiling point (311.4°C), and refractive index (1.569) , allow it to serve as a reference compound for comparing the impact of substituents on the physicochemical properties of the arylthiophene scaffold. It is a valuable standard for calibrating computational models (e.g., DFT, QSPR) and for experimental method development in analytical chemistry (e.g., HPLC, GC-MS).

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